1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene
Description
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a 2-bromoethoxy substituent at position 3, and a fluorine atom at position 3. This compound is structurally distinct due to its dual bromine atoms and the ether linkage, which influence its reactivity and physical properties. For example, 3-bromo-5-chlorophenol reacts with 1,2-dibromoethane in the presence of K₂CO₃ and DMF at 80°C . The fluoro variant likely follows a similar pathway, substituting the phenol starting material with a fluorinated analog.
Properties
IUPAC Name |
1-bromo-3-(2-bromoethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBUQOPWQQLQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene typically involves the bromination of 3-(2-bromoethoxy)-5-fluorobenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes often incorporate purification steps such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethers, amines, or thiols.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Anticancer Agents :
- The compound is utilized in the synthesis of novel anticancer agents targeting specific cancer pathways. For instance, it serves as a precursor in the development of benzoxaborole compounds that exhibit potent anticancer activity through inhibition of key enzymes involved in tumor growth.
- Case Study : A study demonstrated that derivatives synthesized from 1-bromo-3-(2-bromoethoxy)-5-fluorobenzene showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .
-
Fluorescent Probes :
- Its unique fluorine atom makes it suitable for developing fluorescent probes used in biological imaging. These probes can selectively bind to specific biomolecules, allowing for real-time monitoring of cellular processes.
- Case Study : Research indicated that derivatives of this compound were effective in two-photon excited fluorescence microscopy, providing high-resolution images of cellular structures .
Chemical Synthesis Applications
- Building Block for Complex Molecules :
- The compound acts as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- It is particularly useful in reactions such as nucleophilic substitution and cross-coupling reactions, which are fundamental in organic synthesis.
- Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Resulting Product |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles like amines | Amine derivatives |
| Cross-Coupling | Used with palladium catalysts | Biaryl compounds |
| Electrophilic Aromatic Substitution | Forms new aromatic compounds | Functionalized aromatics |
- Development of Agrochemicals :
- The compound is also explored for its potential use in the formulation of agrochemicals, particularly herbicides and insecticides. Its bromine and fluorine substituents enhance biological activity and selectivity towards target pests.
- Case Study : A recent investigation highlighted its effectiveness as a lead compound for developing new herbicides that target specific weed species without affecting crops .
Material Science Applications
- Polymer Chemistry :
- This compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.
- Table 2: Properties of Polymers Modified with this compound
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Chemical Resistance | Poor | Improved |
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene depends on its chemical interactions with other molecules. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various molecular targets. For example, the bromine and fluorine atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Benzene Derivatives
The compound’s uniqueness arises from its substituent combination. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
Reactivity and Electronic Effects
- Bromo vs. Chloro Substituents : Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance its leaving group ability, making brominated compounds more reactive in nucleophilic substitutions .
- Ether Linkage : The 2-bromoethoxy group introduces steric bulk and a reactive site (Br) for further functionalization, as seen in coupling reactions for drug intermediates .
Physical Properties
- Molecular Weight : The target compound’s molecular weight (~306.94) is higher than simpler derivatives (e.g., 1-bromo-3-fluoro-5-methoxybenzene at 205.03) due to the additional bromine and ethoxy group .
- Density and Stability : Halogenated benzenes like 1-bromo-3-chloro-5-fluorobenzene (density 1.72 g/cm³) suggest that the target compound’s density may exceed 1.8 g/cm³, influenced by bromine’s high atomic mass.
Biological Activity
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural configuration, which includes bromine and fluorine substituents on a benzene ring. The presence of these halogens can significantly influence the compound's lipophilicity and biological availability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to affect cellular signaling pathways, particularly those related to kinase activity, which plays a crucial role in cell growth, differentiation, and apoptosis.
Target Pathways
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling, leading to altered cellular responses.
- Antitumor Activity : Preliminary studies suggest that it could induce apoptosis in cancer cells by activating certain signaling pathways.
Biological Activity Data
Research has demonstrated that halogenated compounds often exhibit diverse biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Activity : A study on fluoroaryl compounds indicated significant antimicrobial properties against S. typhimurium at concentrations ranging from 50 to 100 µM, suggesting a potential application for this compound in combating bacterial infections .
- Cytotoxic Effects : Research has shown that halogenated benzene derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to this compound have been observed to inhibit cell proliferation and promote apoptosis .
Toxicological Profile
While exploring the biological activity, it is also essential to consider the toxicological aspects:
- Acute Toxicity : Studies on structurally similar compounds report median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg in animal models, indicating a need for caution regarding dosage in therapeutic applications .
- Skin and Eye Irritation : The compound is classified as harmful by contact with skin or eyes, necessitating appropriate safety measures during handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
